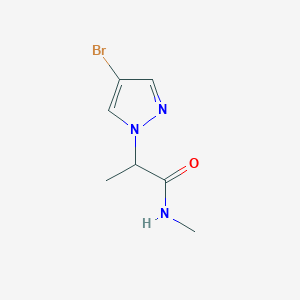

2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features a bromo-substituted pyrazole ring attached to a N-methylpropanamide moiety

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 4-bromo-1H-pyrazole and N-methylpropanoic acid chloride.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature.

Catalysts: No specific catalysts are required for this reaction, but the use of a base such as triethylamine can help neutralize the by-products.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Types of Reactions:

Oxidation: The bromo-substituted pyrazole ring can undergo oxidation to form the corresponding pyrazole oxide.

Reduction: Reduction of the bromo group can lead to the formation of a hydrogenated pyrazole derivative.

Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols, along with a base, are used for substitution reactions.

Major Products Formed:

Oxidation: Pyrazole oxide derivatives.

Reduction: Hydrogenated pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide is compared with other similar compounds, such as 2-(4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide and 2-(4-iodo-1H-pyrazol-1-yl)-N-methylpropanamide. These compounds share the same core structure but differ in the halogen substituent on the pyrazole ring. The presence of different halogens can influence the reactivity and biological activity of the compounds.

Comparaison Avec Des Composés Similaires

2-(4-Chloro-1H-pyrazol-1-yl)-N-methylpropanamide

2-(4-Iodo-1H-pyrazol-1-yl)-N-methylpropanamide

2-(4-Methyl-1H-pyrazol-1-yl)-N-methylpropanamide

2-(4-Fluoro-1H-pyrazol-1-yl)-N-methylpropanamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring with a bromine substituent at the 4-position and an N-methylpropanamide group. Its molecular formula is C7H11BrN4O, and it possesses a molecular weight of 247.09 g/mol. The presence of the bromine atom enhances its reactivity, while the pyrazole core contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromo substituent and the pyrazole ring are crucial for binding affinity and specificity towards molecular targets. This compound may inhibit enzymes or receptors involved in significant biological processes, leading to various therapeutic effects.

Biological Activities

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties against various pathogens. Studies have shown effectiveness against strains such as Mycobacterium tuberculosis (Mtb) and other bacterial species. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) below 0.5 µM against Mtb, highlighting their potential in treating tuberculosis .

2. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory diseases . In vitro studies have shown that certain pyrazole derivatives can significantly reduce inflammation markers comparable to established anti-inflammatory drugs .

3. Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. Research on structurally related compounds indicates potential efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from SAR studies:

| Compound Variant | Modification | Observed Activity | MIC (µM) |

|---|---|---|---|

| Original Compound | - | Moderate activity | <50 |

| Sulfonyl Derivative | N-sulfonyl substitution | Increased potency | <10 |

| Methylation of NH | Methylation | Decreased activity | >50 |

| Carbonyl Replacement | Carbonyl to methylene | High MIC | >50 |

These findings underscore the importance of specific functional groups in enhancing or diminishing biological activity.

Case Studies

Several case studies have explored the biological effects of pyrazole derivatives:

- Anti-Tuberculosis Screening : A study screened a library of pyrazole derivatives against Mtb strains, identifying several compounds with promising anti-tubercular activity, including those with structural similarities to this compound .

- Inflammation Models : In vivo models demonstrated that certain pyrazole derivatives significantly reduced inflammation in carrageenan-induced edema tests, suggesting their potential utility in treating inflammatory conditions .

- Cancer Cell Lines : Investigations into the effects of pyrazole derivatives on various cancer cell lines revealed that some compounds induced apoptosis and inhibited cell growth effectively, warranting further exploration into their anticancer mechanisms.

Propriétés

IUPAC Name |

2-(4-bromopyrazol-1-yl)-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O/c1-5(7(12)9-2)11-4-6(8)3-10-11/h3-5H,1-2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOMXJLHLUCJGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)N1C=C(C=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.